A Technical Guide to 2-Nitro-3-pentanol: Properties, Synthesis, and Potential Applications
A Technical Guide to 2-Nitro-3-pentanol: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Nitro-3-pentanol (CAS No. 20575-40-0), a nitroalkanol compound. This document details its chemical and physical properties, provides a representative synthesis protocol, and explores its potential relevance in the broader context of medicinal chemistry and drug development.
Core Properties of 2-Nitro-3-pentanol
2-Nitro-3-pentanol is an organic compound featuring both a nitro group and a hydroxyl group, making it a bifunctional molecule with potential for diverse chemical transformations. Its identity and fundamental properties are summarized below.
Table 1: Chemical Identifiers and Properties of 2-Nitro-3-pentanol
| Property | Value | Citation(s) |
| CAS Number | 20575-40-0 | [1][2][3][4] |
| Molecular Formula | C₅H₁₁NO₃ | [3][4] |
| Molecular Weight | 133.15 g/mol | [3][4] |
| IUPAC Name | 2-nitropentan-3-ol | [3][5] |
| Synonyms | NSC 17682, 2-nitro-pentan-3-ol | [5][6] |
| Canonical SMILES | CCC(C(C)--INVALID-LINK--[O-])O | [2][3][5] |
| InChIKey | UQCZRXRWSNMZEP-UHFFFAOYSA-N | [2][3] |
Table 2: Physicochemical Data for 2-Nitro-3-pentanol
| Property | Value | Citation(s) |
| Appearance | Liquid (Assumed) | |
| Boiling Point | 87-94 °C @ 11 mmHg | [1] |
| Density | 1.09 g/cm³ | [1][5] |
| Flash Point | 94.3 °C | [1] |
| Refractive Index | 1.447 | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate | |
| Storage Temperature | Recommended: -20°C Freezer | |
| Melting Point | Not available | [2] |
| Vapor Pressure | Not available |
Synthesis of 2-Nitro-3-pentanol: The Henry Reaction
The most common and direct method for synthesizing β-nitro alcohols like 2-Nitro-3-pentanol is the Henry Reaction , also known as the nitroaldol reaction. This reaction involves the base-catalyzed carbon-carbon bond formation between a nitroalkane and a carbonyl compound (an aldehyde or ketone).[7][8][9]
For the synthesis of 2-Nitro-3-pentanol, the reactants are nitroethane and propanal . The reaction proceeds via the deprotonation of nitroethane to form a nucleophilic nitronate anion, which then attacks the electrophilic carbonyl carbon of propanal.[10][11] Subsequent protonation of the resulting alkoxide yields the final product.
Caption: Workflow for the Henry Reaction Synthesis of 2-Nitro-3-pentanol.
Experimental Protocol: Representative Synthesis
The following is a generalized laboratory procedure for the synthesis of 2-Nitro-3-pentanol. Note: This protocol is illustrative and should be adapted and optimized under appropriate laboratory safety protocols.
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add nitroethane (1.0 equivalent) and a suitable solvent (e.g., ethanol or THF).
-
Cool the flask in an ice bath to 0-5 °C.
-
-
Base Addition:
-
Slowly add a catalytic amount of a suitable base (e.g., triethylamine, ~0.1 equivalents) to the stirred solution. The base deprotonates the nitroalkane, which is the first and reversible step of the reaction.[7]
-
-
Aldehyde Addition:
-
Add propanal (1.0 to 1.1 equivalents) dropwise from the dropping funnel to the reaction mixture over 30-60 minutes, ensuring the temperature remains below 10 °C. The nitronate anion will perform a nucleophilic attack on the propanal.[10]
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically several hours to overnight).
-
-
Workup and Purification:
-
Once the reaction is complete, neutralize the mixture with a mild acid (e.g., dilute HCl or acetic acid) to protonate the product and quench the catalyst.
-
Remove the solvent under reduced pressure (rotary evaporation).
-
Extract the crude product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate to obtain the crude 2-Nitro-3-pentanol.
-
Purify the crude product using column chromatography (silica gel, with a hexane/ethyl acetate gradient) or vacuum distillation to yield the pure β-nitro alcohol.
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Relevance in Drug Development and Medicinal Chemistry
While specific applications for 2-Nitro-3-pentanol in drug development are not widely documented, the nitro functional group is of significant interest to medicinal chemists. Nitroaromatic and nitroheterocyclic compounds are components of numerous approved drugs with diverse therapeutic actions.[12] The presence of the nitro group can be considered both a "pharmacophore" and a "toxicophore," and its role is highly context-dependent.
Bioreductive Activation of Nitro Compounds
A key mechanism of action for many nitro-containing drugs, particularly in antimicrobial and anticancer applications, is bioreductive activation .[12] In low-oxygen environments (hypoxia), such as those found in solid tumors or anaerobic bacteria, cellular enzymes called nitroreductases can reduce the nitro group.[12][13][14]
This reduction occurs in a stepwise fashion, generating highly reactive intermediates, including nitroso and hydroxylamine species, as well as radical anions.[12][15] These reactive species can induce cellular damage through various mechanisms, such as forming covalent adducts with DNA or generating reactive oxygen species (ROS), ultimately leading to cell death.[14][15] This targeted activation in hypoxic environments provides a basis for selective toxicity against cancer cells or anaerobic microbes.
Caption: General pathway for the bioreductive activation of nitro compounds.
The presence of both a nitro group (for potential bioactivation) and a hydroxyl group (a common moiety for forming prodrug linkages) makes small molecules like 2-Nitro-3-pentanol interesting scaffolds for fundamental research in medicinal chemistry.
Safety and Handling
As with any laboratory chemical, 2-Nitro-3-pentanol should be handled with appropriate care. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier. General precautions include:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.
-
Fire: In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
References
- 1. 20575-40-0(2-Nitro-3-pentanol) | Kuujia.com [kuujia.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. 2-Nitro-3-pentanol | C5H11NO3 | CID 226821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. pentanol suppliers USA [americanchemicalsuppliers.com]
- 6. 2-Nitro-3-pentanol | CymitQuimica [cymitquimica.com]
- 7. Henry reaction - Wikipedia [en.wikipedia.org]
- 8. synarchive.com [synarchive.com]
- 9. Henry Reaction [organic-chemistry.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. name-reaction.com [name-reaction.com]
- 12. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bioreductive therapies: an overview of drugs and their mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pure.psu.edu [pure.psu.edu]
- 15. researchgate.net [researchgate.net]
